REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([CH3:6])[CH2:4][OH:5].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>C1C=CC=CC=1.C(Cl)Cl>[CH3:6][CH:3]1[CH2:2][N:1]([C:18](=[O:19])[CH2:17][C:16](=[O:20])[CH3:15])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[O:5][CH2:4]1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
NCC(CO)C
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude 3-methyl-1-oxa-5-azospiro[5.5]undecane (5) as a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
followed by room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on Kieselgel 60 (<230 mesh ASTM)
|
Type
|
WASH
|
Details
|
eluting with hexane grading to 1:1 ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1COC2(N(C1)C(CC(C)=O)=O)CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |